2-Aminoresorcinol 2-Aminoresorcinol
Brand Name: Vulcanchem
CAS No.: 3163-15-3
VCID: VC1963476
InChI: InChI=1S/C6H7NO2/c7-6-4(8)2-1-3-5(6)9/h1-3,8-9H,7H2
SMILES: C1=CC(=C(C(=C1)O)N)O
Molecular Formula: C6H7NO2
Molecular Weight: 125.13 g/mol

2-Aminoresorcinol

CAS No.: 3163-15-3

Cat. No.: VC1963476

Molecular Formula: C6H7NO2

Molecular Weight: 125.13 g/mol

* For research use only. Not for human or veterinary use.

2-Aminoresorcinol - 3163-15-3

Specification

CAS No. 3163-15-3
Molecular Formula C6H7NO2
Molecular Weight 125.13 g/mol
IUPAC Name 2-aminobenzene-1,3-diol
Standard InChI InChI=1S/C6H7NO2/c7-6-4(8)2-1-3-5(6)9/h1-3,8-9H,7H2
Standard InChI Key JEPCLNGRAIMPQV-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)O)N)O
Canonical SMILES C1=CC(=C(C(=C1)O)N)O

Introduction

Chemical Identity and Structure

2-Aminoresorcinol, with the molecular formula C₆H₇NO₂ and molecular weight of 125.13 g/mol, is an organic compound characterized by the presence of both an amino group (-NH₂) and two hydroxyl groups (-OH) on a benzene ring . Its structure consists of a resorcinol backbone (a benzene ring with hydroxyl groups at positions 1 and 3) and an amino group at position 2 . This compound is also known by several synonyms including 2-amino-1,3-benzenediol, 2-aminobenzene-1,3-diol, 2,6-dihydroxyaniline, and o-aminoresorcinol .

The Chemical Abstracts Service (CAS) registry number for 2-aminoresorcinol is 3163-15-3, and its European Community (EC) number is 926-781-6 . The compound's structure can be represented by the following identifiers:

Identifier TypeValue
InChIInChI=1S/C6H7NO2/c7-6-4(8)2-1-3-5(6)9/h1-3,8-9H,7H2
InChIKeyJEPCLNGRAIMPQV-UHFFFAOYSA-N
SMILESC1=CC(=C(C(=C1)O)N)O

Table 1: Chemical identifiers for 2-aminoresorcinol

Physical and Chemical Properties

2-Aminoresorcinol typically appears as a white to light yellow crystalline solid that gradually darkens when exposed to air and light . It possesses several notable physical and chemical properties that influence its behavior in various applications.

PropertyValue
Molecular Weight125.13 g/mol
Physical StateWhite to light yellow crystalline solid
Density1.412±0.06 g/cm³ (Predicted)
Melting Point>200°C (decomposition)
Boiling Point292.8±30.0°C (Predicted)
pKa9.24±0.10 (Predicted)
Refractive Index1.512
SolubilitySoluble in water due to polar functional groups
Storage ConditionKeep in dark place, sealed, dry, at room temperature

Table 2: Physical and chemical properties of 2-aminoresorcinol

The compound is quite reactive due to the presence of multiple functional groups. The amino group confers basic properties, while the hydroxyl groups provide acidic characteristics, making 2-aminoresorcinol an amphoteric compound. These functional groups also make it an effective reducing agent and enable its participation in various chemical reactions, including diazotization and coupling reactions .

Synthesis Methods

Several methods have been developed for the synthesis of 2-aminoresorcinol, with the most common approaches involving the nitration of resorcinol followed by reduction of the nitro group.

Nitration-Reduction Method

This traditional method involves two main steps:

  • Nitration: 1,3-dihydroxybenzene (resorcinol) is nitrated to form 2-nitroresorcinol.

  • Reduction: The nitro group is reduced to an amino group using a reducing agent .

Two different reducing agents have been studied for the reduction step:

Reducing AgentYieldAdvantages
Stannous chloride-hydrochloric acid89.8%Traditional approach
Hydrazine hydrate95.3%Milder conditions, higher yield, better reproducibility

Table 3: Comparison of reduction methods in 2-aminoresorcinol synthesis

Direct Amination Method

Another approach involves the direct reaction of resorcinol with ammonia under specific conditions, though this method is generally less common than the nitration-reduction pathway.

The synthesized product is often converted to its hydrochloride salt (2-aminoresorcinol hydrochloride) for improved stability and shelf life, as the free base form tends to oxidize readily in air .

Biological Activity

Glucosidase Inhibition

The most significant biological activity of 2-aminoresorcinol is its potent and selective inhibition of intestinal glucosidases, enzymes that play crucial roles in carbohydrate digestion . What makes 2-aminoresorcinol particularly notable is its unusual uncompetitive mode of inhibition, which differs from the competitive inhibition mechanism displayed by most glucosidase inhibitors .

In uncompetitive inhibition, the inhibitor binds only to the enzyme-substrate complex rather than to the free enzyme. This mechanistic distinction gives 2-aminoresorcinol unique properties in modulating carbohydrate metabolism .

Studies have specifically shown that 2-aminoresorcinol inhibits the sucrose-hydrolyzing activity of rat intestinal alpha-glucosidase . This property suggests potential applications in managing conditions related to carbohydrate metabolism, such as diabetes, where controlling postprandial glucose levels is important.

Structure-Activity Relationship Studies

Extensive structure-activity relationship studies have been conducted to understand the essential structural features required for the glucosidase inhibitory activity of 2-aminoresorcinol .

Key Findings from Derivative Studies

Researchers have synthesized and tested various 2-aminoresorcinol derivatives to identify the critical structural elements for biological activity. The key findings include:

Structural ModificationEffect on Glucosidase Inhibitory Activity
Changes to the amino groupNegative impact
Modifications to both phenolic hydroxyl groupsNegative impact
Methylation of phenolic hydroxyl groupsActivity maintained
Replacement of the aromatic ring with acyl or alkoxy carbonyl groups at position 4Activity retained

Table 4: Structure-activity relationships of 2-aminoresorcinol derivatives

These findings suggest that while the amino and hydroxyl groups are essential for activity, certain modifications can be tolerated, providing opportunities for designing molecular probes to further investigate the mechanism of action and binding site of 2-aminoresorcinol .

The development of these derivatives has enabled researchers to design molecular probes for further studying the inhibition mechanism and potential applications of 2-aminoresorcinol in drug development .

Applications in Research and Industry

Pharmaceutical Applications

The unique properties of 2-aminoresorcinol make it valuable in pharmaceutical research and development:

  • Diabetes management: As a potent glucosidase inhibitor, 2-aminoresorcinol and its derivatives could serve as leads for developing drugs to manage diabetes by controlling carbohydrate digestion and absorption .

  • Enzyme mechanism studies: The uncompetitive inhibition mode makes 2-aminoresorcinol an excellent tool for studying enzyme kinetics and inhibition mechanisms .

  • Drug development: The compound serves as a scaffold for developing more potent and selective enzyme inhibitors with improved pharmacokinetic properties .

Chemical and Industrial Applications

Beyond its pharmaceutical relevance, 2-aminoresorcinol has applications in other industries:

  • Dye synthesis: The amino and hydroxyl groups make it suitable as an intermediate in the production of dyes and pigments .

  • Analytical chemistry: It serves as a reagent in certain analytical procedures due to its reducing properties and ability to participate in coupling reactions .

  • Polymer development: 2-aminoresorcinol has applications in the development of certain polymers with specialized properties.

Current Research Trends and Future Directions

Research on 2-aminoresorcinol continues to evolve, with several promising directions:

  • Development of novel derivatives with enhanced selectivity and potency against specific glucosidase enzymes.

  • Investigation of potential applications beyond glucosidase inhibition, particularly in cancer treatment based on the activity observed in related compounds.

  • Exploration of synergistic effects when combined with other bioactive compounds.

  • Elucidation of the precise binding mode and interactions with target enzymes through crystallographic and computational studies.

  • Development of controlled delivery systems to overcome potential stability issues associated with the compound's sensitivity to oxidation.

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